Lipophilicity (LogP) Advantage Over the Unsubstituted Phenacyl Benzoate
The 4‑tert‑butyl substituent of CAS 53822-78-9 imparts substantially higher lipophilicity compared to the parent 2‑(4‑bromophenyl)‑2‑oxoethyl benzoate [1]. While the unsubstituted analog exhibits a measured or predicted LogP of approximately 4.00 , the target compound is estimated to have a LogP in the range of 5.2–5.5 based on group contribution methods for the tert‑butyl increment (+1.3 log units over –H) [2]. This difference significantly enhances solubility in hydrophobic monomers and organic matrices.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 5.2–5.5 (from group contribution estimation) |
| Comparator Or Baseline | 2-(4-Bromophenyl)-2-oxoethyl benzoate (unsubstituted analog): LogP = 4.00 (Hit2Lead database entry) |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.5 log units (approximately 15‑ to 30‑fold higher absolute partition coefficient) |
| Conditions | Calculated/estimated LogP values; comparator value sourced from Hit2Lead physicochemical profiling. |
Why This Matters
A higher LogP directly translates into superior solubility in non‑polar acrylate monomers and organic solvents, enabling higher loading in UV‑curable coating formulations without phase separation, a critical procurement criterion for industrial photoinitiator applications.
- [1] Kumar, C. S. C.; Chia, T. S.; Ooi, C. W.; Quah, C. K.; Chandraju, S.; Fun, H.-K. Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Z. Kristallogr. Cryst. Mater. 2014, 229 (4), 328–342. DOI: 10.1515/zkri-2013-1709 View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71 (6), 525–616. (tert‑Butyl π constant ≈ +1.3). View Source
